Bacopaside X
Overview
Description
Bacopaside X is a natural product found in Bacopa monnieri . It is a triterpene saponin and shows a binding affinity toward the D1 receptor .
Synthesis Analysis
Bacopaside X is found in Bacopa monnieri, a medicinal herb used in Ayurveda . A unique bioavailable bacoside formulation, Cognique®, was prepared through the preservation of bacosides with complete multiple natural matrix including gingerols and rosemary extracts .Chemical Reactions Analysis
Bacosides, including Bacopaside X, establish a healthy antioxidant environment in various tissues, especially in the liver and brain . They help to attain a physiological state of minimized oxidative stress through free radical scavenging, suppression of lipid peroxidation, and activation of antioxidant enzymes .Physical And Chemical Properties Analysis
Bacopaside X has a molecular formula of C46H74O17 and a molecular weight of 899.1 g/mol .Scientific Research Applications
1. Neuroprotective Effects
Bacopaside X, a component of the herb Bacopa monnieri, has been identified for its neuroprotective properties. It contributes to the overall neuropharmacological effects of Bacopa monnieri, which is traditionally used in Indian medicine as a nerve tonic. The protective mechanism of bacopaside X might be associated with its ability to enhance cerebral energy metabolism and boost antioxidant levels, offering potential benefits against injuries caused by cerebral ischemia (Liu et al., 2013).
2. Anticancer Properties
Research indicates that bacopaside X, specifically in its nanoparticle form (BM1NPs), can inhibit the proliferation of C6 glioma cells, a type of brain cancer. The study demonstrated that these nanoparticles induced significant cell cytotoxicity and promoted apoptosis, effectively reducing cancer cell growth (Sekhar et al., 2021). Additionally, other studies focusing on different bacopasides have shown inhibitory effects on the growth, migration, and invasion of breast cancer cell lines, suggesting a broader anticancer potential for compounds in this group (Palethorpe et al., 2019).
3. Antidepressant Effects
Bacopaside X, along with other saponins from Bacopa monnieri, has been studied for its antidepressant-like effects. These compounds have shown to reduce depressive-like behaviors in mouse models. The mechanism behind these effects may involve antioxidant activation and noradrenergic activation, although the exact pathways remain to be further elucidated (Liu et al., 2013).
4. Molecular Aspects and Bioavailability
Bacopaside X is part of the bacoside A complex, known for its neuroprotective functions. The molecular basis of its activity involves the regulation of mRNA translation and the modulation of neuroreceptors such as AMPAR, NMDAR, and GABAR in the brain. The bioavailability of bacopaside X and its binding to these receptors is crucial for its pharmacological effects, and nano conversion of these compounds could enhance their therapeutic potential (Sekhar et al., 2019).
Safety And Hazards
Future Directions
Bacopa monnieri and its active compounds, including Bacopaside X, have shown promising results in neuroprotection and cognition improvement. Future studies may focus on identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis . The development of new aquaporin-targeted drugs for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANQPHKSRUUPKK-GPUGMLHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442623 | |
Record name | Bacopaside X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bacopaside X | |
CAS RN |
94443-88-6 | |
Record name | Bacopaside X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacopaside X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACOPASIDE X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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